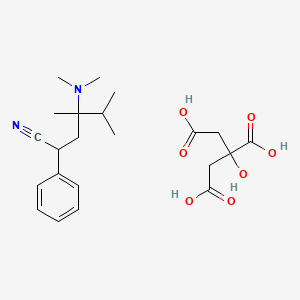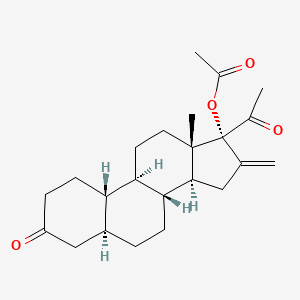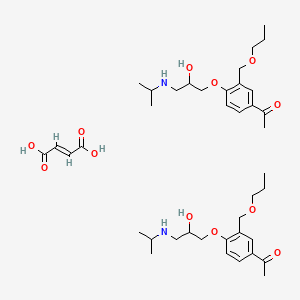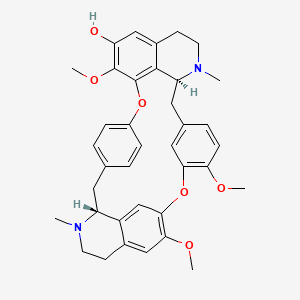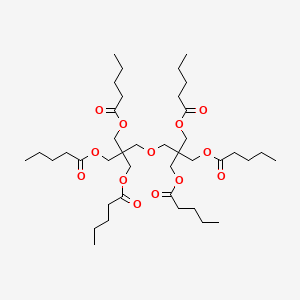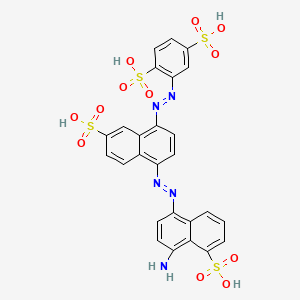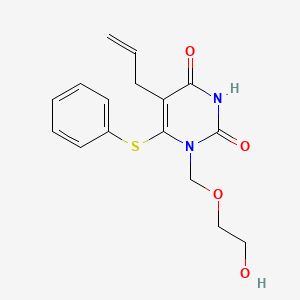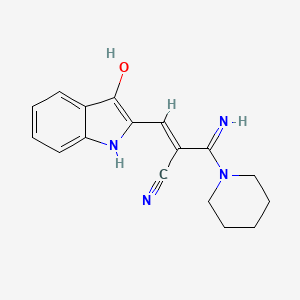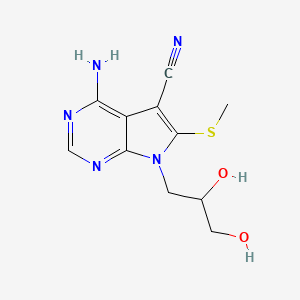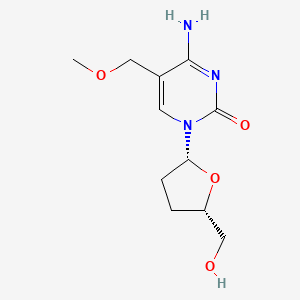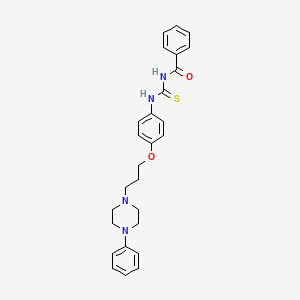
Benzamide, N-(((4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)amino)thioxomethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-(((4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)amino)thioxomethyl)-: is a complex organic compound that features a benzamide core linked to a phenylpiperazine moiety through a propoxy bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(((4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)amino)thioxomethyl)- typically involves multiple steps:
Formation of the Phenylpiperazine Intermediate: The initial step involves the synthesis of 4-phenyl-1-piperazine.
Linking the Phenylpiperazine to the Propoxy Bridge: The phenylpiperazine is then reacted with a propoxyphenyl derivative under basic conditions to form the intermediate compound.
Final Coupling with Benzamide: The intermediate is then coupled with a benzamide derivative in the presence of a thioxomethylating agent to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpiperazine moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the benzamide group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the propoxy bridge and the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, Benzamide, N-(((4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)amino)thioxomethyl)- is studied for its potential as a ligand for various receptors. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It may act as an antagonist or agonist at specific receptors, making it useful in the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of Benzamide, N-(((4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)amino)thioxomethyl)- involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating their activity . The benzamide group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1-piperazine derivatives: These compounds share the phenylpiperazine core and exhibit similar biological activities.
Benzamide derivatives: Compounds like N-(2-hydroxyphenyl)benzamide have similar structural features and are used in similar applications.
Uniqueness
What sets Benzamide, N-(((4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)amino)thioxomethyl)- apart is its unique combination of functional groups, which allows for a broader range of interactions with biological targets. This makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
119321-67-4 |
|---|---|
Molecular Formula |
C27H30N4O2S |
Molecular Weight |
474.6 g/mol |
IUPAC Name |
N-[[4-[3-(4-phenylpiperazin-1-yl)propoxy]phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C27H30N4O2S/c32-26(22-8-3-1-4-9-22)29-27(34)28-23-12-14-25(15-13-23)33-21-7-16-30-17-19-31(20-18-30)24-10-5-2-6-11-24/h1-6,8-15H,7,16-21H2,(H2,28,29,32,34) |
InChI Key |
LCDOFSPKXIUTNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCOC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


